N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide
Description
N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrazole ring, and an acetamide group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2/c1-5-6-13-9-14(20-19-13)11-21(4)16(23)10-15-17(24)18-7-8-22(15)12(2)3/h9,12,15H,5-8,10-11H2,1-4H3,(H,18,24)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXSOBLMKXLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=C1)CN(C)C(=O)CC2C(=O)NCCN2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Acetamide Group Addition: The acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or piperazines.
Scientific Research Applications
N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-methyl-1H-pyrazol-5-yl)methyl]acetamide
- N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-ethyl-1H-pyrazol-5-yl)methyl]acetamide
Uniqueness
N-methyl-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(3-propyl-1H-pyrazol-5-yl)methyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
